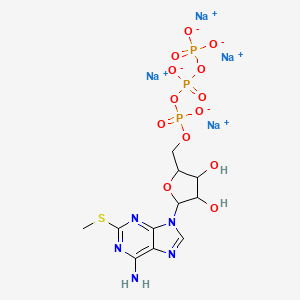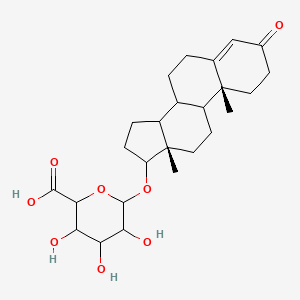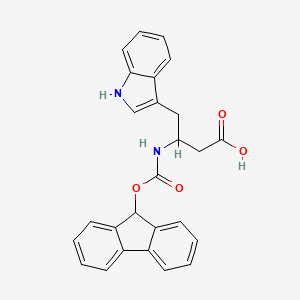
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The indole ring in its structure is derived from tryptophan, an essential amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Piperidine, trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced amino acid derivatives
Substitution: Deprotected amino acids or peptides
Aplicaciones Científicas De Investigación
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during peptide chain elongation. The indole ring of tryptophan can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which are crucial for protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan: Another Fmoc-protected tryptophan derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: A similar compound with a different side chain, used in similar applications.
Uniqueness
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with the indole ring of tryptophan. This combination allows for versatile applications in peptide synthesis and biochemical research.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-yloxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-24(30)14-17(13-16-15-27-23-12-6-5-7-18(16)23)28-26(31)32-25-21-10-3-1-8-19(21)20-9-2-4-11-22(20)25/h1-12,15,17,25,27H,13-14H2,(H,28,31)(H,29,30) |
Clave InChI |
BVDQBWFTWOLRAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


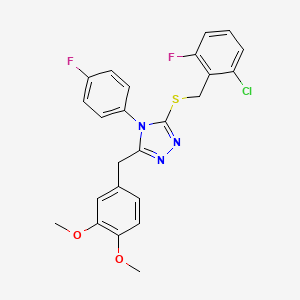

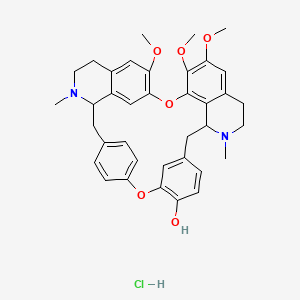

![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)

![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)

